

# What is the chemical structure of Pseudooxynicotine?

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## Compound of Interest

Compound Name: Pseudooxynicotine

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An In-depth Technical Guide to the Chemical Structure of **Pseudooxynicotine**

## Introduction

**Pseudooxynicotine**, a key metabolite of nicotine, is a compound of significant interest to researchers in biochemistry, environmental science, and pharmacology.[1] Formally known as 4-(methylamino)-1-(pyridin-3-yl)butan-1-one, it serves as a critical intermediate in the microbial degradation pathways of nicotine.[1][2] Its chemical structure and properties are fundamental to understanding its biological roles, including its formation from nicotine and its subsequent enzymatic transformations. This guide provides a comprehensive overview of the chemical structure of **pseudooxynicotine**, supported by quantitative data, experimental protocols, and a visualization of its metabolic context.

## Chemical Structure and Identification

**Pseudooxynicotine** is an aminoacylpyridine characterized by a pyridine ring substituted at the 3-position with a 4-(methylamino)butanoyl group.[3] This structure consists of a pyridine ring attached to a  $\gamma$ -aminoketone side chain, which confers both basicity and water solubility to the molecule.[1] In aqueous solutions, **pseudooxynicotine** can exist in a pH-dependent equilibrium between a ring form (an iminium ion) and an open-chain form.[2]

The definitive identification of **pseudooxynicotine** is achieved through a combination of its unique chemical identifiers and spectroscopic data.

- IUPAC Name: 4-(methyamino)-1-pyridin-3-ylbutan-1-one[3]
- CAS Number: 2055-23-4[1]
- Molecular Formula: C<sub>10</sub>H<sub>14</sub>N<sub>2</sub>O[1]
- Canonical SMILES: CNCCCC(=O)C1=CN=CC=C1[1]
- InChI Key: SGDIDUFQYHRMPR-UHFFFAOYSA-N[1]

## Physicochemical and Spectroscopic Data

The structural elucidation and quantification of **pseudooxynicotine** rely on various analytical techniques. The key quantitative data are summarized in the table below.

Property	Value	Reference
Molecular Weight	178.23 g/mol	[1][2]
Monoisotopic Mass	178.110613074 Da	[3]
Water Solubility	7.2 g/L at 25°C	[1][4]
Topological Polar Surface Area	42 Å <sup>2</sup>	[3]
<sup>1</sup> H NMR Chemical Shifts (in neutral D <sub>2</sub> O)		
N-CH <sub>3</sub> (chain form)	δ ~2.82 ppm	[2]
N-CH <sub>3</sub> (iminium form)	δ ~3.71 ppm	[2]
Methylene Protons	δ 2.45–3.10 ppm	[1]
<sup>13</sup> C NMR Chemical Shifts		
C-2' (carbonyl, chain form)	~201.7 ppm	[2]
C-2' (iminium form)	~184.7 ppm	[2]
Mass Spectrometry (ESI-Q-TOF-MS)		
[M+H] <sup>+</sup>	m/z ~179.11789	[2]

## Experimental Protocols

### Chemical Synthesis of Pseudooxynicotine

A common method for the chemical synthesis of **pseudooxynicotine** involves the reaction of ethyl nicotinate with L-methyl-2-pyrrolidone, followed by acid hydrolysis.[1][5]

Protocol:

- Reaction of Ethyl Nicotinate and L-methyl-2-pyrrolidone:
  - In a suitable reaction vessel, dissolve ethyl nicotinate and L-methyl-2-pyrrolidone in a solvent under an inert atmosphere.

- Add sodium ethoxide to the mixture to act as a base.
- The reaction yields L-methyl-3-nicotinoylpyrrolidin-2-one as an intermediate.[1][5]
- Acid Hydrolysis:
  - Isolate the intermediate product, L-methyl-3-nicotinoylpyrrolidin-2-one.
  - Heat the intermediate with hydrochloric acid at approximately 130°C.[1][5]
  - This step hydrolyzes the intermediate to yield **pseudooxynicotine**. [1]
- Purification:
  - The final product can be purified using standard techniques such as chromatography to achieve the desired purity.

## Quantification of Pseudooxynicotine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection and quantification of **pseudooxynicotine** in complex biological samples.[2]

Protocol:

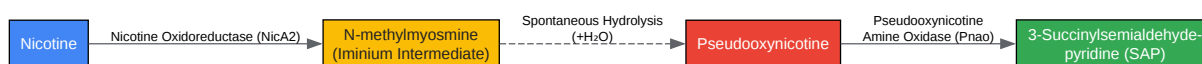
- Sample Preparation:
  - For biological matrices such as microbial lysates, use solid-phase extraction (SPE) to remove interfering substances.[2]
- Chromatographic Separation:
  - Employ a C18 reverse-phase column for separation.
  - Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile.[2]
- Mass Spectrometry Detection:

- Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[2]
- Monitor for the characteristic molecular ion peak ( $[M+H]^+$ ) at an  $m/z$  of approximately 179.11789.[2]
- Select specific fragmentation patterns for quantitative analysis.

## Biological Role and Metabolic Pathway

**Pseudooxynicotine** is a central intermediate in the pyrrolidine pathway of nicotine degradation by bacteria, such as *Pseudomonas putida*. [2] In this pathway, nicotine is first oxidized to N-methylmyosmine, which is an unstable iminium intermediate. [2] N-methylmyosmine then undergoes spontaneous, non-enzymatic hydrolysis to form **pseudooxynicotine**. [2] Subsequently, the enzyme **pseudooxynicotine** amine oxidase (Pnao), which functions as a dehydrogenase, catalyzes the conversion of **pseudooxynicotine** to 3-succinoylsemialdehyde-pyridine (SAP). [2][6]

The following diagram illustrates the initial steps of the nicotine degradation pathway involving **pseudooxynicotine**.



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Nicotine degradation pathway to 3-succinoylsemialdehyde-pyridine.

## Conclusion

**Pseudooxynicotine** is a molecule of considerable scientific importance due to its role as a key intermediate in nicotine metabolism. Its chemical structure, characterized by a pyridine ring and a flexible side chain, dictates its chemical and biological properties. The analytical methods outlined provide a robust framework for its synthesis and quantification, facilitating further research into its metabolic fate and potential toxicological implications, such as its ability to be a precursor to carcinogenic tobacco-specific nitrosamines. [2] A thorough understanding of

**pseudooxynicotine**'s chemistry is essential for professionals in drug development, environmental science, and toxicology.

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